Product packaging for C.I. Reactive Violet 4(Cat. No.:CAS No. 12769-08-3)

C.I. Reactive Violet 4

Cat. No.: B079974
CAS No.: 12769-08-3
M. Wt: 797.1 g/mol
InChI Key: VAVKOHVLNBBLQE-UHFFFAOYSA-I
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Description

Historical Context and Evolution of Reactive Dyes in Industrial Chemistry

The journey of reactive dyes began in the early 20th century, but a significant breakthrough occurred in 1954 when I.D. Rattee and W.E. Stephen at Imperial Chemical Industries (ICI) discovered that dichlorotriazine dyes could form covalent bonds with cellulose (B213188) fibers under alkaline conditions. tiankunchemical.com This discovery paved the way for the commercialization of the first reactive dye, Procion RED MX-2B, by ICI in 1956, marking a new era in textile dyeing. tiankunchemical.com Following this, other chemical companies like Ciba and Hoechst introduced their own reactive dye brands, Cibacron and Remazol, respectively, in 1958. tiankunchemical.com

The development of reactive dyes continued with the introduction of various reactive groups, such as vinyl sulfone, pyrimidine, and acrylamide, each offering distinct advantages in reactivity and application. tiankunchemical.com A major advancement in the 1970s was the development of bifunctional reactive dyes, which contain two reactive groups per molecule, leading to significantly higher fixation rates and a reduced environmental impact. textiletoday.com.bd

Classification and Structural Archetypes of C.I. Reactive Violet 4

Identification as a Reactive Azo Dye

This compound is classified as a single azo, metal-complex reactive dye. worlddyevariety.com The "azo" designation refers to the presence of the characteristic azo group (-N=N-) which is a key component of the chromophore responsible for the dye's color. mdpi.comnih.gov The "reactive" classification stems from its ability to form a covalent bond with the substrate, a defining feature of this dye class. ontosight.ai The Colour Index (CI) system assigns numbers to dyes based on their chemical structure, with azo dyes falling in the 11,000 to 39,999 range. nih.gov

Distinctive Features of the Chromophore and Reactive Groups in this compound

The molecular structure of this compound is complex, featuring a chromophore, a bridging group, and a reactive group. The general structure of a reactive dye can be represented as R-B-X, where R is the chromophore, B is the bridging group, and X is the reactive group. slideshare.net

The chromophore of this compound is a copper-complexed azo system. worlddyevariety.com The azo group (-N=N-) linked to aromatic structures is responsible for its violet color. ontosight.aimdpi.com The presence of a copper ion complexed within the dye molecule enhances its stability and light fastness.

The reactive group in this compound is a sulfatoethylsulfonyl group (-SO₂CH₂CH₂OSO₃H). During the dyeing process, under alkaline conditions, this group is converted into the highly reactive vinyl sulfone intermediate (-SO₂CH=CH₂), which then forms a covalent ether bond with the hydroxyl groups (-OH) of cellulose fibers. This strong, permanent bond is the reason for the dye's excellent fastness properties. smolecule.com

Comparative Analysis with Related Reactive Violet Dyes (e.g., C.I. Reactive Violet 2, C.I. Reactive Violet 5)

This compound can be compared with other reactive violet dyes to highlight differences in their chemical structures, properties, and applications.

FeatureThis compoundC.I. Reactive Violet 2C.I. Reactive Violet 5
C.I. Number 18096 worlddyevariety.com18157 worlddyevariety.com18097 worlddyevariety.com
CAS Number 12769-08-3 worlddyevariety.com8063-57-8 worlddyevariety.com12226-38-9 worlddyevariety.com
Molecular Formula C₂₀H₁₄CuN₃Na₃O₁₅S₄ C₂₅H₁₄ClN₆Na₃O₁₂S₃ worlddyevariety.comC₂₀H₁₆N₃Na₃O₁₅S₄ worlddyevariety.com
Molecular Weight 797.11 g/mol 791.03 g/mol worlddyevariety.com735.59 g/mol worlddyevariety.com
Chromophore Type Single azo, copper complex worlddyevariety.comSingle azo, copper complex worlddyevariety.comSingle azo, metal complex worlddyevariety.com
Reactive Group(s) Sulfatoethylsulfonyl (forms vinyl sulfone) Chlorotriazine evitachem.comSulfatoethylsulfonyl (forms vinyl sulfone) cymitquimica.comchembk.com
Manufacturing Methods Diazotization of 2-(3-Amino-4-methoxyphenylsulfonyl)ethyl hydrogen sulfate (B86663) and coupling with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, followed by copper complexation. worlddyevariety.comDiazotization of 3-Amino-4-hydroxybenzenesulfonic acid, coupling with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, copper complexation, and condensation with 2,4,6-Trichloro-1,3,5-triazine. worlddyevariety.comDiazotization of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate and coupling with 4-Aminonaphthalene-1-sulfonic acid, followed by oxidation and complexation. worlddyevariety.com
Applications Primarily for dyeing and printing on cotton and other cellulosic fibers. worlddyevariety.comDyeing and printing on cotton, viscose, wool, and silk. worlddyevariety.comDyeing and printing on cotton, silk, and linen. worlddyevariety.com

Significance of this compound in Contemporary Chemical Research

This compound holds considerable significance in modern chemical research. It serves as a valuable tool in several areas:

Studying Dye-Fiber Interactions: The well-defined chemical structure of this compound allows researchers to study the kinetics and thermodynamics of the covalent bonding process between the dye and cellulosic fibers. This fundamental understanding is crucial for optimizing dyeing processes to improve efficiency and reduce environmental impact.

Development of Advanced Oxidation Processes (AOPs): Due to the stability of azo dyes, their removal from textile wastewater is a significant environmental challenge. This compound is often used as a model compound in studies investigating the efficacy of various AOPs, such as photocatalysis, for the degradation of these persistent organic pollutants. researchgate.net

Investigating Novel Dyeing Techniques: Research is ongoing to develop more sustainable dyeing methods that reduce water and energy consumption. This compound is employed in studies exploring techniques like microwave-assisted dyeing to enhance dye uptake and fixation.

Biological Staining: The vibrant color of this compound makes it useful in laboratory settings for staining biological specimens, aiding in their visualization and analysis. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14CuN3Na3O15S4 B079974 C.I. Reactive Violet 4 CAS No. 12769-08-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

copper;trisodium;5-acetamido-4-oxido-3-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O15S4.Cu.3Na/c1-10(24)21-15-9-13(40(29,30)31)6-11-7-17(41(32,33)34)19(20(26)18(11)15)23-22-14-8-12(2-3-16(14)25)39(27,28)5-4-38-42(35,36)37;;;;/h2-3,6-9,25-26H,4-5H2,1H3,(H,21,24)(H,29,30,31)(H,32,33,34)(H,35,36,37);;;;/q;+2;3*+1/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVKOHVLNBBLQE-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)[O-])[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14CuN3Na3O15S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12769-08-3
Record name C.I. Reactive Violet 4
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cuprate(3-), [5-(acetylamino)-4-(hydroxy-.kappa.O)-3-[2-[2-(hydroxy-.kappa.O)-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl-.kappa.N1]-2,7-naphthalenedisulfonato(5-)]-, sodium (1:3)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trisodium [5-acetamido-4-hydroxy-3-[[2-hydroxy-5-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonato(5-)]cuprate(3-)
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Synthetic Methodologies and Advanced Chemical Modifications of C.i. Reactive Violet 4

Traditional Synthesis Routes of C.I. Reactive Violet 4

The conventional synthesis of this compound is a multi-stage process rooted in the fundamental principles of azo dye chemistry. This typically involves the sequential formation of the chromophore through diazotization and coupling reactions, followed by the introduction of a reactive group to enable covalent bonding with textile fibers.

A representative traditional synthesis pathway for a closely related violet reactive dye, often referred to as Active Violet RRN, is detailed in the following table, which outlines the key reaction stages and the primary chemical intermediates involved.

Interactive Data Table: Key Stages in the Traditional Synthesis of a Violet Reactive Dye

StepReaction TypeKey ReactantsKey Intermediate/Product
1Diazotizationp-Anisidine (B42471), Sodium Nitrite (B80452), Hydrochloric Acid, Acetic Acidp-Anisidine Diazonium Salt
2First CondensationH-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid), Cyanuric ChloridePrimary Condensate
3Couplingp-Anisidine Diazonium Salt, Primary CondensateCoupling Product (Chromophore)
4Second CondensationCoupling Product, 2-Amino-5-sulfobenzoic acidFinal Dye Molecule

Diazotization and Coupling Reactions in Azo Dye Synthesis

The synthesis of the azo chromophore, which is responsible for the dye's color, begins with the diazotization of a primary aromatic amine. In a common route for violet reactive dyes, p-anisidine is treated with a mixture of hydrochloric and acetic acids, followed by the addition of sodium nitrite at a controlled low temperature (0-5 °C) to form the corresponding diazonium salt. asianpubs.org This reaction is a cornerstone of azo dye synthesis. chemrevlett.com

The resulting diazonium salt is then coupled with a suitable coupling component. For many violet and red reactive dyes, H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) or its derivatives are employed. asianpubs.orgnih.gov The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile, attacking the electron-rich naphthalene (B1677914) ring of the H-acid. The position of the coupling on the H-acid molecule can be controlled by the pH of the reaction medium.

Condensation Reactions with Cyanuric Chloride and Related Electrophilic Reagents

To impart reactivity to the dye molecule, a reactive group is introduced. Cyanuric chloride, a tri-functional electrophilic reagent, is a widely used building block for this purpose. google.com The synthesis often involves a step-wise condensation of cyanuric chloride with different nucleophiles.

In a typical process, cyanuric chloride is first reacted with H-acid in an ice bath to form a primary condensate. asianpubs.org This reaction is carefully controlled to ensure mono-substitution on the triazine ring. Following the coupling reaction to form the chromophore, a secondary condensation is carried out. In this step, the remaining chlorine atom on the triazine ring of the coupled product is substituted by reacting with another amine, such as 2-amino-5-sulfobenzoic acid. asianpubs.org This final condensation completes the synthesis of the dye molecule. The temperature and pH at each condensation step are critical parameters that must be precisely controlled to achieve the desired product and minimize side reactions. rsc.org

Incorporation of Reactive Moieties (e.g., Vinyl Sulfone, Halotriazine Systems)

The reactivity of the dye is determined by the nature of the incorporated reactive group. Halotriazine systems, such as those derived from cyanuric chloride (trichlorotriazine), are a major class of reactive groups. sdc.org.uk The reactivity of the chlorine atoms on the triazine ring can be modulated by the temperature and pH of the dyeing process. Dichlorotriazine dyes are highly reactive and can be applied at lower temperatures, while monochlorotriazine dyes require more forcing conditions.

Another important class of reactive groups is the vinyl sulfone system. wikipedia.org Vinyl sulfone dyes are typically synthesized with a precursor group, such as a β-sulfatoethylsulfonyl group, attached to the chromophore. asianpubs.org Under alkaline conditions during the dyeing process, this precursor undergoes an elimination reaction to form the highly reactive vinyl sulfone group, which then forms a covalent bond with the hydroxyl groups of cellulosic fibers via a Michael addition reaction. wikipedia.org While the patent literature for this compound primarily details a triazine-based synthesis, the versatility of azo dye chemistry allows for the potential incorporation of a vinyl sulfone reactive group, likely by using an aminophenyl vinyl sulfone precursor as the diazo component.

Modern Synthetic Approaches and Process Optimization for this compound

Contemporary research and development in dye manufacturing focus on improving the efficiency, cost-effectiveness, and environmental profile of synthetic processes.

Control of Reaction Kinetics and Yield Enhancement

The efficiency of this compound synthesis is heavily dependent on the precise control of reaction parameters. The kinetics of both the diazotization and coupling reactions, as well as the condensation steps, are influenced by factors such as temperature, pH, and reactant concentrations. For instance, maintaining a low temperature (0-5 °C) during diazotization is crucial to prevent the decomposition of the unstable diazonium salt. asianpubs.org Similarly, the pH must be carefully controlled during the coupling and condensation stages to direct the substitution to the desired positions and to prevent hydrolysis of the reactive groups. asianpubs.orgrsc.org

Modern manufacturing facilities employ advanced process control systems to monitor and adjust these parameters in real-time, thereby maximizing the reaction yield and minimizing the formation of by-products. This leads to a more consistent product quality and reduces the need for extensive purification steps.

Development of Environmentally Conscious Synthesis Pathways

The traditional synthesis of reactive dyes often involves the use of large quantities of salts for product isolation and can generate significant volumes of colored and saline wastewater. google.com In response to increasing environmental regulations and a growing demand for sustainable products, the dye industry is actively exploring greener synthetic routes.

One area of focus is the reduction or elimination of salt usage in the dye purification process. Techniques such as membrane filtration are being investigated to separate the synthesized dye from the reaction medium, thereby reducing the salinity of the effluent. Furthermore, there is a drive to develop synthetic pathways that are more atom-economical, generating less waste. This includes optimizing reaction conditions to improve yields and reduce the formation of unwanted side products. rsc.org The use of microwave irradiation has been explored as a more energy-efficient method for dyeing processes, which can also lead to reduced chemical consumption. mdpi.com Additionally, research into enzymatic processes for both dye synthesis and effluent treatment offers a promising avenue for developing more sustainable and environmentally friendly manufacturing methods for reactive dyes like this compound. nih.gov

Chemical Modification Strategies for this compound Derivatives

Formation of Organic Colorant Complexes

The behavior of reactive dyes like this compound in aqueous solutions is significantly influenced by intermolecular interactions, which lead to the formation of various organic colorant complexes. This phenomenon, primarily known as dye aggregation, is a critical factor in the dyeing process.

Reactive dye molecules possess both hydrophobic regions (the aromatic chromophore) and hydrophilic groups (typically sodium sulfonate groups). mdpi.com In aqueous environments, these molecules tend to minimize contact between their hydrophobic parts and water, leading to self-association into dimers, trimers, and higher-order aggregates. mdpi.comnih.gov This aggregation is a dynamic equilibrium influenced by factors such as dye concentration, temperature, electrolyte concentration, and the presence of organic solvents. mdpi.comrsc.org

The formation of these aggregates can be classified based on the resulting spectral shifts:

H-aggregates (hypsochromic): Occur when dye molecules stack parallel to each other, causing a blue-shift (to a shorter wavelength) in the absorption spectrum. atto-tec.com

J-aggregates (bathochromic): Result from a head-to-tail arrangement of dye molecules, leading to a red-shift (to a longer wavelength) in the absorption band, which is often sharper and more intense. atto-tec.com

Understanding and controlling aggregation is crucial, as it affects the dye's solubility, diffusion into fibers, and ultimately the levelness and efficiency of the dyeing. nih.gov For instance, the addition of certain organic solvents like diethanolamine (B148213) (DEA) or triethanolamine (B1662121) (TEA) can reduce dye aggregation by disrupting the structure of water around the dye molecules, thereby promoting disaggregation into monomers which can more readily diffuse into textile fibers. nih.govrsc.org

Chelation with Transition Metal Ions and Resultant Structural Implications

This compound is classified as a 1:2 metal-complex dye, where the central chromophore is structurally stabilized by chelation with a copper(II) ion. This pre-metallization is a fundamental modification strategy that imparts exceptional stability and specific coloristic properties to the dye.

The integration of the copper ion has profound structural implications:

Color and Brilliance: The metal ion becomes an integral part of the chromophore, influencing the electron distribution across the conjugated system. This alters the energy required for electron transitions, thus determining the final color of the dye. Metal complexation often leads to duller but more stable shades compared to their metal-free counterparts.

Light Fastness: The chelate structure significantly enhances the dye's stability towards photochemical degradation. The copper ion helps to dissipate absorbed light energy that might otherwise break the chemical bonds within the chromophore, leading to a marked improvement in light fastness. iiardjournals.org

While this compound is specifically a copper complex, other transition metals like chromium, cobalt, and iron are also widely used to synthesize metal-complex dyes, each imparting different shades and fastness properties. sdc.org.ukscielo.org.mxupce.cz The choice of metal is a key determinant of the final product's characteristics.

FeatureStructural Implication of Copper(II) Chelation
Coordinating Atoms Typically involves nitrogen from the azo group and oxygen from hydroxyl groups. nih.gov
Coordination Geometry Often results in a square planar or octahedral arrangement around the Cu(II) ion. nih.gov
Effect on Chromophore The metal ion becomes part of the delocalized electron system, modifying the absorption spectrum.
Molecular Rigidity Formation of chelate rings creates a more rigid and planar molecular structure.
Resulting Property Enhanced light fastness and thermal stability; specific violet shade. iiardjournals.org

Functionalization for Specific Performance Attributes

To ensure a permanent bond with textile fibers, this compound incorporates a reactive group. The most common reactive group for this class of dyes is the vinyl sulfone (-SO₂CH=CH₂) moiety, which is typically generated during the dyeing process from its more stable precursor, β-sulfatoethylsulfone (-SO₂CH₂CH₂OSO₃H). eujournal.orgwikipedia.org

Under alkaline dyeing conditions, the β-sulfatoethylsulfone group undergoes an elimination reaction to form the highly electrophilic vinyl sulfone group. This group then reacts with the nucleophilic hydroxyl groups of cellulose (B213188) (cotton) or amino groups of polyamide and wool fibers via a Michael addition reaction, forming a stable, covalent ether or amine bond. eujournal.org

Functional modifications focusing on this reactive system are a primary strategy for enhancing performance:

Bifunctional Dyes: A significant advancement has been the development of heterobifunctional reactive dyes. These dyes contain two different reactive groups in the same molecule, for example, a vinyl sulfone group combined with a monochlorotriazine (MCT) group. sdc.org.ukresearchgate.net This dual-anchor system increases the probability of fixation to the fiber. If one reactive group hydrolyzes by reacting with water, the other can still form a covalent bond with the fiber, leading to a higher fixation efficiency. sdc.org.uk

Improved Fixation and Efficiency: Higher fixation rates mean that less dye is lost to hydrolysis and washed away in the effluent. This not only improves the economic efficiency of the dyeing process but also reduces the environmental impact by producing less colored wastewater. sdc.org.uk Dyes with two reactive groups, such as two vinyl sulfone groups (homobifunctional), also show improved fixation. researchgate.net

Varied Reactivity: The choice of reactive group dictates the optimal application conditions (temperature, pH). Vinyl sulfone dyes are typically applied under warm-dyeing conditions (around 60°C). sdc.org.uk By creating bifunctional dyes with groups of different reactivity (e.g., a highly reactive MCT group and a moderately reactive VS group), dyes can be engineered for greater robustness and applicability across various dyeing methods. eujournal.org

Functionalization StrategyPerformance Attribute EnhancedMechanism
Monofunctional (Vinyl Sulfone) Good all-round fastness properties.Forms a stable covalent ether bond with cellulose via an elimination-addition reaction. eujournal.org
Bifunctional (e.g., VS + MCT) Increased fixation efficiency, improved wash fastness.Provides two opportunities for reaction with the fiber, minimizing loss due to hydrolysis. sdc.org.ukresearchgate.net
Bifunctional (e.g., VS + VS) Higher fixation rate compared to monofunctional dyes.Increases the statistical probability of a successful dye-fiber reaction. researchgate.net
Modified Chromophore Enhanced light fastness.Altering the core azo structure to be inherently more stable to UV radiation. sdc.org.uk

Spectroscopic Characterization and Advanced Analytical Techniques for C.i. Reactive Violet 4 and Its Transformation Products

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Concentration Monitoring

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule, particularly the chromophores that are responsible for its color. It is widely employed for both qualitative identification and quantitative measurement of dyes in aqueous solutions.

Identification of Characteristic Absorption Bands

The UV-Vis spectrum of a reactive dye is defined by characteristic absorption bands in the visible and ultraviolet regions. The bands in the visible region are due to the extensive system of conjugated double bonds that form the chromophore of the dye molecule. For azo dyes, these peaks are attributed to π→π* and n→π* electronic transitions within the aromatic rings and the azo (-N=N-) group.

Monitoring of Decolorization Processes

The decolorization of dye-containing wastewater is a key objective of treatment processes. UV-Vis spectroscopy is an effective method for real-time monitoring of this process. The primary absorption peak in the visible region, which corresponds to the dye's color, is monitored over time. A decrease in the absorbance at this specific wavelength indicates the breakdown of the dye's chromophore.

For example, in the degradation of Reactive Violet 5, a related azo dye, researchers observed a significant decrease in the intensity of the main visible peak as the decolorization process progressed. This reduction is a direct measure of the efficiency of the treatment method, whether it be through advanced oxidation processes, biodegradation, or adsorption. The disappearance of the visible peak suggests the cleavage of the azo bond and the destruction of the conjugated system responsible for the dye's color, leading to the formation of smaller, often colorless, aromatic amines.

Parameter Observation During Decolorization Interpretation
Visible Peak Absorbance Decreases over timeDestruction of the dye's chromophore
UV Region Peaks May shift or change in intensityFormation of aromatic intermediates
Isosbestic Points Presence may indicate a direct conversion from reactant to productSimple reaction pathway

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Elucidation

FTIR spectroscopy provides detailed information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. This technique is crucial for identifying the structural components of the parent dye and tracking the chemical changes that occur during its degradation.

Analysis of Azo Bonds and Aromatic Structures

In the FTIR spectrum of a reactive azo dye, specific absorption bands confirm the presence of its key structural features. The stretching vibration of the azo bond (-N=N-) typically appears in the region of 1400-1500 cm⁻¹. The presence of aromatic structures is confirmed by C=C stretching vibrations within the aromatic rings, usually found in the 1450-1600 cm⁻¹ region, and C-H stretching vibrations above 3000 cm⁻¹.

Detection of Hydroxyl and Sulfonate Groups

Reactive dyes often contain sulfonate (-SO₃H) and hydroxyl (-OH) groups to enhance their water solubility and reactivity with textile fibers. In FTIR spectra, the S=O stretching vibrations of sulfonate groups are typically observed as strong bands in the 1000-1200 cm⁻¹ region. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of hydroxyl groups, and can also be attributed to N-H stretching in amine or amide groups.

Identification of Degradation Intermediates through Spectral Shifts and New Peak Formation

FTIR is a powerful tool for elucidating the mechanisms of dye degradation by identifying the transformation products. During the breakdown of the parent dye molecule, some characteristic peaks will disappear or decrease in intensity, while new peaks corresponding to the functional groups of the intermediates will appear.

For instance, the degradation of Reactive Violet 1 through gamma radiation resulted in the disappearance of peaks associated with the azo group (N=N), C=C bonds of the aromatic ring, and Ar-Cl bonds. This indicates the complete breakdown of the complex dye molecule into simpler compounds. The appearance of new peaks could suggest the formation of intermediate products such as aromatic amines, phenols, and other smaller organic molecules. By comparing the FTIR spectra of the dye before and after treatment, researchers can track the cleavage of specific bonds and the formation of new functional groups, thereby piecing together the degradation pathway.

Functional Group Typical Wavenumber (cm⁻¹) Change Upon Degradation
O-H / N-H stretch3200-3600 (broad)May appear or change shape
Aromatic C-H stretch>3000Intensity decreases
C=C stretch (aromatic)1450-1600Intensity decreases or disappears
N=N stretch (azo)1400-1500Disappears
S=O stretch (sulfonate)1000-1200May remain or shift

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Metabolite Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of reactive dyes like C.I. Reactive Violet 4. It is proficient in separating the parent dye from its hydrolysis products, isomers, and other impurities, which is essential for assessing the purity of the commercial product. Moreover, HPLC is extensively used to separate and monitor the formation of metabolites resulting from various degradation processes.

Typically, reversed-phase HPLC (RP-HPLC) is employed for the analysis of reactive dyes. This method utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of the highly polar parent dye and its less polar transformation products.

For the analysis of reactive dyes, including those with monochlorotriazine or dichlorotriazine moieties, specific HPLC conditions are developed. While specific studies on this compound are not extensively detailed in publicly available literature, general methodologies for similar reactive dyes can be extrapolated. These methods often involve the use of C18 columns and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. A diode-array detector (DAD) is commonly used for detection, allowing for the simultaneous monitoring of absorbance at multiple wavelengths and providing spectral information that aids in peak identification.

The hydrolysis of dichlorotriazine reactive dyes, a process highly relevant to this compound, has been studied using HPLC and mass spectrometric methods. These studies help in understanding the reaction between the dye and the fiber and the extent of dye hydrolysis, which affects dyeing efficiency researchgate.net.

Hypothetical HPLC Purity Analysis of this compound

Below is a hypothetical data table illustrating the type of results that would be obtained from an HPLC analysis for the purity assessment of a commercial this compound sample.

Peak No.Retention Time (min)ComponentArea (%)
13.5Impurity 11.2
25.8Hydrolyzed Reactive Violet 44.5
38.2This compound 92.8
410.1Isomer of Reactive Violet 41.5

This table is illustrative and not based on actual experimental data for this compound.

Other Advanced Spectroscopic and Chromatographic Methods (e.g., GC-MS for mechanistic studies)

Beyond HPLC, other advanced analytical techniques are employed to gain a deeper understanding of the transformation of this compound, particularly in mechanistic studies of its degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile organic compounds. While reactive dyes themselves are generally non-volatile due to their size and polarity, GC-MS becomes highly valuable in identifying the smaller, more volatile molecules that are formed during the breakdown of the dye's chromophore. This is particularly useful in studies of advanced oxidation processes or biodegradation, where the complex dye molecule is cleaved into smaller fragments.

For instance, in the study of the degradation of other azo dyes, GC-MS has been instrumental in identifying intermediate products such as aromatic amines and other benzene and naphthalene (B1677914) derivatives. This information is critical for proposing detailed degradation pathways nih.gov. To make the degradation products amenable to GC-MS analysis, a derivatization step is often required to increase their volatility.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are arguably the most powerful tools for the comprehensive analysis of dye transformation products. LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This allows for the determination of the molecular weights of the parent dye and its various non-volatile transformation products. LC-MS/MS provides further structural information by fragmenting the selected ions, which is crucial for the definitive identification of unknown metabolites and degradation intermediates researchgate.netnih.gov.

Fourier-Transform Infrared Spectroscopy (FTIR) can also be used to monitor the degradation of reactive dyes. By comparing the FTIR spectra of the dye before and after treatment, the disappearance of characteristic peaks associated with the azo bond (-N=N-), aromatic rings, and other functional groups can be observed, indicating the breakdown of the dye structure.

Hypothetical GC-MS Analysis of this compound Degradation Products

The following table provides a hypothetical representation of the degradation products of this compound that could be identified by GC-MS after a degradation process, aiding in the elucidation of the breakdown mechanism.

Retention Time (min)Identified CompoundMolecular Weight ( g/mol )
6.2Aniline93.13
8.91,4-Benzenediamine108.14
11.52-Naphthylamine143.19
14.3Phthalic anhydride148.12

This table is for illustrative purposes to demonstrate the potential application of GC-MS and does not represent actual experimental findings for this compound.

Reaction Kinetics and Mechanistic Studies of C.i. Reactive Violet 4

Hydrolysis Kinetics of Reactive Groups in C.I. Reactive Violet 4

Hydrolysis is a critical side reaction that occurs concurrently with the dyeing process, where the reactive groups of the dye react with water (hydroxyl ions) instead of the fiber. This reaction converts the dye into an inactive, non-reactive form, which has a lower affinity for the substrate and results in poor wash fastness, contributing to colored effluents. irjet.netresearchgate.net The study of hydrolysis kinetics is essential for minimizing this undesired reaction and maximizing dyeing efficiency. irjet.net

Factors Influencing Hydrolysis Rates (e.g., pH, Temperature, Ultrasonic Irradiation)

The rate of hydrolysis of reactive dyes is significantly influenced by several operational parameters. Understanding these factors allows for the precise control of the dyeing environment to favor dye-fiber fixation over hydrolysis.

pH: The pH of the dyebath is one of the most critical factors. Hydrolysis of reactive dyes increases at higher pH levels due to the increased concentration of hydroxyl ions (OH⁻), which are the primary nucleophiles responsible for the reaction. textileapex.comresearchgate.net For vinyl sulfone dyes, the alkaline conditions are necessary to convert the more stable β-sulfatoethylsulfone group into the highly reactive vinyl sulfone group, which can then react with either the fiber or water. However, excessively high alkalinity accelerates the hydrolysis reaction. textileapex.com

Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis. textileapex.com While elevated temperatures can improve dye diffusion into the fiber, they also provide the necessary activation energy for the hydrolysis reaction, leading to a greater loss of reactive dye. nih.gov Therefore, temperature must be carefully controlled to balance dyeing efficiency and the extent of hydrolysis.

Ultrasonic Irradiation: The application of ultrasound has been studied as a method to enhance dyeing processes. Research on C.I. Reactive Violet 5, a vinyl sulfone dye similar to this compound, demonstrated that ultrasonic energy increases the rate of hydrolysis. The study found that the rate constant for the hydrolysis of the reactive vinyl form to the inactive β-hydroxyethyl form increased by over 500% with the application of ultrasound in a homogeneous system. This acceleration is attributed to the high-energy microenvironments created by acoustic cavitation.

Other Factors: Additional factors influencing hydrolysis include the liquor ratio (a longer liquor ratio increases hydrolysis), salt concentration (higher salt concentration can decrease hydrolysis to a certain limit), and the inherent reactivity and substantivity of the dye itself. textileapex.com

Kinetic Models for Hydrolytic Transformations (e.g., Pseudo-First-Order Kinetics)

The hydrolysis of reactive dyes can be quantitatively described using kinetic models. The reaction is often modeled using pseudo-first-order kinetics, especially when the concentration of one reactant (in this case, water/hydroxyl ions) is in large excess compared to the other (the dye), and can be considered constant. irjet.netbellevuecollege.edu

The rate of reaction for a pseudo-first-order model is given by the equation: rate = k' [Dye] where k' is the pseudo-first-order rate constant.

A study on the hydrolysis of C.I. Reactive Blue 198, a bi-functional reactive dye, utilized High-Performance Liquid Chromatography (HPLC) to separate the unhydrolyzed and hydrolyzed forms of the dye and determine the reaction kinetics. irjet.net By plotting the logarithm of the dye concentration against time, a straight line was obtained, confirming that the hydrolysis followed a pseudo-first-order model. The slope of this line yielded the rate constant (k) for the hydrolysis reaction. irjet.net This approach allows for the quantitative assessment of how factors like dye concentration and pH affect the rate of hydrolysis. irjet.net For instance, the study found that as the initial concentration of the dye increased, the rate constant of hydrolysis also increased. irjet.net

Table 1: Factors Affecting Reactive Dye Hydrolysis

FactorEffect on Hydrolysis RateRationale
pHIncreases with higher pHHigher concentration of OH⁻ ions, which are the nucleophiles for the hydrolysis reaction. textileapex.com
TemperatureIncreases with higher temperatureProvides activation energy for the reaction, accelerating the rate of hydrolysis. textileapex.com
Liquor RatioIncreases with a longer liquor ratioGreater availability of water molecules to react with the dye. textileapex.com
Salt ConcentrationDecreases up to a certain limitReduces electrostatic repulsion between the anionic dye and the fiber, favoring adsorption over hydrolysis. textileapex.com

Mechanisms of Reactive Dye-Substrate Interactions (e.g., Covalent Bond Formation)

The defining characteristic of reactive dyes is their ability to form stable, covalent bonds with the substrate, most commonly cellulosic fibers like cotton. researchgate.networdpress.com This covalent linkage is responsible for the high wash fastness properties of reactive-dyed textiles. The reaction mechanism typically involves the nucleophilic groups of the fiber (e.g., hydroxyl groups of cellulose) attacking an electrophilic site on the reactive group of the dye. researchgate.net

Under alkaline conditions, the hydroxyl groups of cellulose (B213188) are partially deprotonated to form highly nucleophilic cellulosate anions (Cell-O⁻). irjet.net These anions then attack the reactive group of the dye. The specific mechanism depends on the type of reactive group. For dyes with a vinyl sulfone group (like this compound), the reaction proceeds via a nucleophilic addition (Michael addition) mechanism. wordpress.comresearchgate.net

In a related area of research, studies on cationised cellulose have shown that reactive dyes can also form covalent bonds with the hydroxyl groups of a cationic modifier that has been pre-reacted with the cellulose. nih.gov This process can achieve a high degree of fixation under milder conditions than conventional methods. nih.gov This alternative mechanism involves the dye reacting with the modifier's hydroxyl group instead of the hydroxyl group in the glucopyranose ring of the cellulose itself. nih.gov

Kinetic Investigations of this compound Degradation Processes

The degradation of reactive dyes is a key focus of wastewater treatment research. Kinetic studies are essential to understand the efficiency and mechanism of various degradation processes, such as advanced oxidation processes (AOPs). These investigations help in optimizing operational parameters for the effective removal of color and mineralization of the dye molecule.

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models in Degradation

The kinetics of dye degradation are frequently analyzed using pseudo-first-order and pseudo-second-order models.

Pseudo-First-Order Model: This model assumes that the rate of degradation is directly proportional to the concentration of the dye. It is often applicable at low initial dye concentrations. researchgate.net The integrated rate law is expressed as: ln(C₀/Cₜ) = k₁t where C₀ is the initial dye concentration, Cₜ is the concentration at time t, and k₁ is the pseudo-first-order rate constant. The photocatalytic degradation of C.I. Reactive Orange 4 has been shown to follow pseudo-first-order kinetics. researchgate.net

Pseudo-Second-Order Model: This model assumes the rate-limiting step involves two species, and the rate is proportional to the square of the dye concentration. The integrated rate law is: 1/Cₜ - 1/C₀ = k₂t where k₂ is the pseudo-second-order rate constant. The adsorption and degradation of Congo Red dye using biomass-derived magnetic nanoparticles was accurately described by the pseudo-second-order model. researchgate.net Similarly, the degradation of Reactive Blue 4 dye using zero-valent copper nanoparticles was also best explained by this model. scispace.com

The choice of the most fitting model is typically determined by comparing the correlation coefficients (R²) obtained from plotting the experimental data according to the integrated rate laws of each model. A higher R² value indicates a better fit.

Influence of Operational Parameters on Degradation Rates (e.g., pH, Initial Concentration, Catalyst Load, Temperature)

The efficiency of dye degradation processes is highly dependent on various operational parameters.

pH: The pH of the solution can significantly affect degradation rates by influencing the surface charge of the catalyst and the speciation of the dye molecule. mdpi.com For the photocatalytic degradation of the related C.I. Reactive Violet 5, the optimal pH was found to be 10, with the production of hydroxyl radicals being favored under alkaline conditions. mdpi.com In contrast, studies on other dyes have found optimal degradation in acidic or neutral conditions, highlighting the dye- and catalyst-specific nature of this parameter. researchgate.netnih.gov

Catalyst Load: The degradation rate typically increases with the catalyst load up to an optimal point. mdpi.com This is because a higher catalyst concentration provides more active sites for the reaction. researchgate.net However, an excessive amount of catalyst can lead to a decrease in the degradation rate due to light scattering and screening effects, which reduce the penetration of light into the solution. mdpi.com

Temperature: Temperature can influence degradation kinetics. For the biodegradation of Crystal Violet, the maximum degradation (100%) was observed at 35°C, with efficiency dropping off at both lower and higher temperatures, likely due to the effect on microbial enzymatic activity. nih.gov In a study on the degradation of Reactive Blue 19, the decolorization percentage increased with temperature up to 50°C, attributed to an increase in the number of binding sites on the catalyst. pjoes.com

Table 2: Influence of Operational Parameters on Dye Degradation Rate

ParameterGeneral Influence on Degradation RateExample/Rationale
pHHighly specific to the dye/catalyst system.Optimal degradation of C.I. Reactive Violet 5 was observed at pH 10. mdpi.com
Initial Dye ConcentrationRate generally decreases as concentration increases.Saturation of catalyst active sites and light screening effects. nih.gov
Catalyst LoadRate increases up to an optimum level, then may decrease.Increased active sites, but excess catalyst can cause light scattering. mdpi.com
TemperatureRate generally increases with temperature up to an optimum.Affects reaction kinetics and, in biological systems, enzymatic activity. nih.govpjoes.com

Inability to Generate Article on this compound

Following a comprehensive search of scientific literature and publicly available data, it has been determined that there is insufficient specific information available for the chemical compound This compound to generate the requested article. The strict adherence to the provided outline and the requirement for scientifically accurate content focused solely on this specific compound cannot be met with the current body of accessible research.

The search for information on this compound was hindered by several factors:

Lack of Specific Research: There is a significant scarcity of published studies detailing the environmental fate, degradation pathways, and degradation products of this compound. The majority of research on violet dyes focuses on other, more common compounds.

Conflation with Other Dyes: Search results were often populated with information regarding similarly named but chemically distinct dyes, including:

C.I. Reactive Violet 5: While research exists for this dye, its specific chemical structure and properties differ from this compound, making an extrapolation of data scientifically unsound.

Crystal Violet (a triphenylmethane (B1682552) dye): This is a different class of dye, and its degradation mechanisms are not directly applicable to reactive azo dyes.

C.I. Reactive Blue 4: This is an anthraquinone dye, which has a different core structure and degradation pathway compared to what is expected for an azo-based reactive violet dye.

Other Reactive Violets (1, 12, 13): While belonging to the same class, the specific degradation behavior is highly dependent on the exact molecular structure, which varies between these dyes.

Proprietary Information: The chemical structures of some reactive dyes are not publicly disclosed, as they are considered proprietary information by the manufacturers. This makes it impossible to propose or discuss detailed mechanistic degradation pathways without access to the dye's specific molecular composition.

Given the constraints of the request—to focus solely on this compound and maintain scientific accuracy—it would be inappropriate and speculative to generate content based on related but different compounds. Doing so would not meet the required standard of a thorough, informative, and scientifically accurate article as instructed.

Therefore, until more specific research on the environmental fate and degradation of this compound becomes publicly available, the generation of the requested article is not feasible.

Advanced Treatment Methodologies for C.i. Reactive Violet 4 in Aqueous Systems

Adsorption-Based Removal Technologies for C.I. Reactive Violet 4

Adsorption has emerged as a promising technique for the removal of dyes from wastewater due to its efficiency, simplicity of operation, and the availability of a wide range of adsorbent materials. This section reviews the materials and mechanisms involved in the adsorption of reactive violet dyes. While specific studies on this compound are limited, research on the closely related C.I. Reactive Violet 5 (RV5) provides valuable insights.

Adsorbent Materials and Their Surface Chemistry

A variety of materials have been investigated for the removal of reactive violet dyes, each possessing unique surface characteristics that influence their adsorptive capacity.

Polypyrrole Coated Sawdust (PPy/SD): This electroactive conducting polymer has demonstrated high efficiency in removing RV5. The surface of PPy/SD contains ion-exchangeable sites that are crucial for the adsorption process. The material's surface morphology, including texture and porosity, plays a significant role in its ability to adsorb dye molecules. deswater.com

Phosphoric Acid Activated Carbon (PAC): Prepared from materials like Casuarina wood, PAC is a potent adsorbent. Its effectiveness is attributed to a high iodine number, indicating a large surface area and well-developed pore structure, which provides ample sites for dye adsorption. deswater.com

Biochar: Derived from bamboo and calabash, biochar has been studied for the removal of RV5. The type of biomass and the pyrolysis conditions are critical factors that determine the final surface chemistry and adsorptive properties of the biochar. researchgate.net

Eggshell Waste: As a low-cost biosorbent, eggshell waste has been used to adsorb Remazol Brilliant Violet-5R. Its performance is influenced by particle size and surface chemistry. nih.gov

Sugarcane Bagasse (SCB): This agricultural waste product is a potential low-cost adsorbent for Remazol Brilliant Violet-5R. The surface of SCB contains functional groups that can interact with the dye molecules. mdpi.com

The surface chemistry of these adsorbents is a key determinant of their effectiveness. For anionic reactive dyes like RV5, a positively charged adsorbent surface is favorable. At lower pH values, the surface of adsorbents like PPy/SD becomes positively charged, leading to strong electrostatic attraction with the negatively charged sulfonate groups of the dye. deswater.commdpi.com

Adsorption Isotherms and Kinetic Models

To understand and optimize the adsorption process, various isotherm and kinetic models are applied to experimental data.

Adsorption Isotherms: These models describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid adsorbent at a constant temperature.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It has been found to best describe the adsorption of RV5 onto both PAC and PPy/SD. deswater.com The maximum monolayer adsorption capacity for RV5 was found to increase with temperature, indicating the endothermic nature of the process. deswater.com

Freundlich Isotherm: This empirical model is used to describe adsorption on heterogeneous surfaces.

The table below summarizes the maximum monolayer adsorption capacities for RV5 on different adsorbents.

AdsorbentTemperature (°C)Maximum Adsorption Capacity (mg/g)
PAC3010.39
PAC4012.35
PPy/SD3011.19
PPy/SD4013.59

Adsorption Kinetics: These models describe the rate of dye uptake and provide insights into the adsorption mechanism.

Pseudo-Second-Order Model: This model is often a good fit for the adsorption of reactive dyes, including RV5, onto various adsorbents like PPy/SD. deswater.comjit.ac.in This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.

Intra-particle Diffusion Model: This model is used to identify the diffusion mechanism. The adsorption of RV5 onto PPy/SD has been shown to be influenced by intra-particle diffusion. jit.ac.in

Kinetic studies on PPy/SD showed that equilibrium for RV5 adsorption was reached in approximately 90 minutes. jit.ac.in

Mechanisms of Adsorption (e.g., Electrostatic Attraction, Ion Exchange, Surface Complexation)

The removal of reactive violet dyes by adsorption involves several mechanisms, which can act individually or in combination.

Electrostatic Attraction: This is a primary mechanism, especially for anionic dyes like RV5. At acidic pH, the surface of many adsorbents becomes positively charged, leading to a strong electrostatic attraction with the negatively charged dye molecules. deswater.com For instance, the maximum removal of RV5 by PPy/SD occurs at a pH of 2-3. deswater.comjit.ac.in As the pH increases, the adsorbent surface becomes less positive (or even negative), leading to a decrease in adsorption due to electrostatic repulsion. deswater.com

Ion Exchange: This mechanism is particularly relevant for adsorbents with ion-exchangeable sites, such as PPy/SD. deswater.com The anionic dye molecules can exchange with other anions present on the surface of the adsorbent.

Physical Adsorption: The thermodynamic parameters, such as a positive change in entropy (ΔS), suggest that the adsorption process can lead to increased randomness at the solid-solution interface. nih.gov

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.comdoi.org These processes are considered highly effective for the degradation of recalcitrant organic pollutants like reactive dyes.

Photocatalytic Degradation (e.g., TiO₂, Fe-Doped TiO₂, ZnO)

Photocatalysis is an AOP that utilizes a semiconductor photocatalyst and a light source to generate highly reactive species that can break down organic pollutants.

Titanium Dioxide (TiO₂): TiO₂ is a widely used photocatalyst due to its high efficiency, chemical stability, and low cost. researchgate.net In the degradation of RV5, TiO₂ has been shown to be effective, with photodegradation efficiency reaching nearly 100% after 80 minutes of irradiation under optimal conditions (pH 4). researchgate.net The degradation rate typically follows first-order kinetics. researchgate.net

Iron-Doped Titanium Dioxide (Fe-Doped TiO₂): Doping TiO₂ with iron can enhance its photocatalytic activity under visible light. mdpi.compreprints.org Fe-doped TiO₂ catalysts have been successfully used for the degradation of RV5. mdpi.compreprints.org Studies have shown that under visible light, Fe-doped TiO₂ can achieve higher removal efficiencies for RV5 compared to undoped TiO₂ (P-25). mdpi.com The optimal pH for RV5 degradation using Fe-doped TiO₂ was found to be 10. mdpi.com

Zinc Oxide (ZnO): ZnO is another effective semiconductor photocatalyst. While specific studies on this compound are scarce, research on the degradation of Crystal Violet (a triphenylmethane (B1682552) dye) using ZnO nanostructures has shown rapid decomposition, with approximately 95% degradation within 70 minutes under UV illumination. aimspress.com The efficiency is attributed to the high specific surface area and crystallinity of the ZnO nanostructures. aimspress.com

The table below presents a comparison of different photocatalysts for the degradation of reactive violet dyes.

PhotocatalystTarget DyeLight SourceKey Findings
TiO₂Reactive Violet 5UVNearly 100% degradation in 80 mins at pH 4. researchgate.net
Fe-Doped TiO₂Reactive Violet 5VisibleHigher efficiency than undoped TiO₂; optimal pH of 10. mdpi.com
ZnOCrystal VioletUV~95% degradation in 70 mins. aimspress.com
Role of Light Source (UV vs. Visible Light)

The type of light source is a critical parameter in photocatalytic degradation, as it must provide sufficient energy to excite the semiconductor photocatalyst.

UV Light: Traditional photocatalysts like TiO₂ and ZnO have wide band gaps and are primarily activated by UV light. aimspress.commdpi.com UV irradiation has been shown to be effective in the degradation of RV5 using TiO₂ and ZnO. researchgate.net For Crystal Violet, ZnO nanonails demonstrated high degradation rates under UV illumination. aimspress.com

Visible Light: A significant portion of the solar spectrum is in the visible range. To utilize this abundant energy source, efforts have been made to modify wide-bandgap photocatalysts to make them active under visible light. Doping TiO₂ with metals like iron (Fe) can reduce its band gap energy, allowing it to be activated by visible light. mdpi.commdpi.com Studies on the degradation of RV5 have shown that Fe-doped TiO₂ is an effective photocatalyst under visible light irradiation. mdpi.compreprints.org This is a significant advantage for developing sustainable and cost-effective water treatment technologies that can harness solar energy.

Catalyst Loading and Photoactivity

In heterogeneous photocatalysis, the concentration of the catalyst is a critical parameter influencing the degradation efficiency. While an increase in catalyst loading generally enhances the reaction rate by providing more active sites for dye adsorption and radical generation, an optimal concentration exists. scielo.org.co Beyond this point, the degradation rate may decrease due to increased turbidity of the solution, which scatters UV light and reduces its penetration depth. scielo.org.co For instance, studies on other reactive azo dyes have shown that the catalyst loading is not always the most determinant factor in the decolorization process under certain conditions. scielo.org.co The degradation of reactive dyes like Reactive Orange 16 has been shown to follow first-order kinetics. scielo.org.co

Heterogeneous and Homogeneous Photocatalysis

Photocatalytic oxidation techniques are broadly divided into homogeneous and heterogeneous systems. nih.gov

Homogeneous Photocatalysis: This process involves the use of a catalyst, such as a Fenton reagent (Fe²⁺/H₂O₂), dissolved in the same phase as the pollutant. nih.gov The system is irradiated with light to generate hydroxyl radicals that attack the dye molecules. nih.gov

Heterogeneous Photocatalysis: This is a more widely studied method for dye degradation and involves a solid semiconductor catalyst, most commonly Titanium dioxide (TiO₂), suspended in the aqueous solution. nih.govscielo.org.co When irradiated with photons of sufficient energy, the catalyst generates electron-hole pairs. These charge carriers migrate to the catalyst surface and react with water and oxygen to produce highly oxidizing species, primarily hydroxyl radicals, which then mineralize the dye molecules into simpler, non-toxic compounds like CO₂ and H₂O. nih.gov Heterogeneous photocatalysis is considered a promising technology for the complete mineralization of synthetic dyes. nih.govscielo.org.co

Electrochemical Oxidation and Electrocoagulation

Electrochemical methods, including electrochemical oxidation and electrocoagulation, are effective for treating textile wastewater containing reactive dyes. These processes are known for their high efficiency in color removal.

In a study on the closely related C.I. Reactive Violet 5 , electrocoagulation was investigated as a method for decolorization. iapchem.orgsrce.hr The process involves generating coagulants in situ by the electrolytic oxidation of an appropriate anode. iapchem.org These coagulants then destabilize and aggregate the dye molecules, facilitating their removal.

Electrode Materials and Their Influence on Oxidation Mechanisms

The choice of electrode material is a crucial factor that significantly impacts the efficiency and mechanism of electrochemical treatments.

Direct Oxidation: Occurs on "active" anodes like Ti/RuO₂ where the electrode surface directly participates in the oxidation of organic pollutants.

Indirect Oxidation: This mechanism is prevalent with "non-active" anodes. Strong oxidizing agents, such as hydroxyl radicals or active chlorine (from NaCl electrolyte), are generated in the solution, which then chemically oxidize the dye molecules. mdpi.com For example, using Ti/SnO₂/SbOₓ/RuO₂ electrodes for the degradation of Reactive Blue 4 resulted in 100% decolorization and 60% removal of total organic carbon. nih.gov

In electrocoagulation studies of C.I. Reactive Violet 5 , different anode materials were tested, revealing a significant impact on color removal efficiency. iapchem.orgsrce.hr Iron (Fe) and Stainless Steel (SS) anodes were found to be substantially more effective than Aluminum (Al) anodes under the same operating conditions. iapchem.orgsrce.hr

The following table summarizes the performance of different anode materials in the decolorization of C.I. Reactive Violet 5.

Anode MaterialColor Removal Efficiency (%) after 15 min
Aluminum (Al)22.0
Iron (Fe)91.5
Stainless Steel (SS)99.8
Current Density and Reaction Efficiency

Current density is a key operational parameter that controls the rate of electrochemical reactions. Increasing the current density generally enhances the efficiency of both coagulant generation in electrocoagulation and the production of oxidizing species in electrochemical oxidation, leading to faster degradation of the dye. ifatcc.orgnih.gov

In the electrocoagulation of C.I. Reactive Violet 5 , a current density of 10 mA/cm² was effectively used. iapchem.org For the electro-oxidation of other reactive dyes, such as C.I. Reactive Yellow 17 and Blue 4, an optimum current density of 7 A/dm² was identified, with higher concentrations of supporting electrolytes like NaCl enhancing the degradation process. However, an excessively high current density can lead to unwanted side reactions and reduce energy efficiency. ifatcc.org

Fenton and Photo-Fenton Processes

The Fenton and photo-Fenton processes are highly effective AOPs for the degradation of recalcitrant organic compounds like reactive dyes. researchgate.net The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to generate powerful hydroxyl radicals (•OH). researchgate.netresearchgate.net

The photo-Fenton process enhances the traditional Fenton reaction by incorporating UV light. This irradiation accelerates the regeneration of Fe²⁺ from Fe³⁺ and promotes the formation of additional hydroxyl radicals, significantly increasing the degradation rate of the dye. researchgate.netresearchgate.netmdpi.com Studies on various reactive dyes have demonstrated that the photo-Fenton process is more effective than the Fenton process alone. researchgate.net For example, in the treatment of Ponceau 4R, both methods achieved approximately 95% decolorization within 300 seconds, but the photo-Fenton process resulted in a more complete reduction of Total Organic Carbon (TOC), achieving nearly 100% removal compared to 97% for the standard Fenton process. researchgate.net

Ozonation and Combined O₃/H₂O₂ Processes

Ozonation is a well-established AOP that involves the use of ozone (O₃), a powerful oxidant, to break down complex organic molecules. nih.govnih.gov The efficiency of ozonation can be significantly influenced by the pH of the solution; treatment at higher pH values (e.g., pH 11) often results in improved color and Chemical Oxygen Demand (COD) removal rates. nih.gov This is because under alkaline conditions, ozone decomposition is accelerated, leading to the formation of highly reactive hydroxyl radicals. nih.gov

The combination of ozone with hydrogen peroxide (the O₃/H₂O₂ or "peroxone" process) is intended to further enhance the generation of hydroxyl radicals. d-nb.inforesearchgate.net However, its effectiveness can be context-dependent. In studies involving complex synthetic dye-bath effluents containing various auxiliary chemicals (such as carbonates and chlorides), the addition of H₂O₂ to the ozonation process showed a negligible effect on decolorization and COD removal. nih.gov This suggests that the presence of radical scavengers in the wastewater matrix can inhibit the expected synergistic effect of the combined process. nih.gov Nevertheless, ozonation alone has proven to be a rapid and effective method for decolorizing reactive dye effluents. nih.gov

Ultrasound-Assisted Degradation Processes

Ultrasound-assisted degradation, a type of Advanced Oxidation Process (AOP), utilizes acoustic cavitation to treat wastewater containing recalcitrant organic compounds like this compound. The process involves the formation, growth, and collapse of microscopic bubbles in the liquid medium, driven by high-frequency sound waves. mdpi.com This collapse generates localized "hot spots" with extremely high temperatures and pressures, leading to the thermal decomposition of water molecules into highly reactive hydroxyl (•OH) and hydrogen (H•) radicals. bohrium.commdpi.com These radicals are powerful, non-selective oxidizing agents that can attack and break down the complex aromatic structure of the dye molecule. mdpi.com

The degradation of dyes like this compound via ultrasound can occur through several mechanisms: pyrolysis inside the collapsing bubble, radical reactions in the bulk solution, and reactions at the bubble-liquid interface. researchgate.net The introduction of ultrasound can significantly accelerate reaction rates. mdpi.com For instance, studies on similar reactive dyes have shown that ultrasound can be combined with other AOPs, such as the Fenton process (US-Fenton), to enhance degradation efficiency. In a study on Reactive Violet 5, a US-Fenton process achieved 95.7% dye removal under optimal conditions. researchgate.net The primary advantage of this technology is its ability to degrade complex molecules without generating secondary pollution. mdpi.com However, the high energy consumption associated with ultrasound treatment alone often makes it more economically viable when used to enhance other treatment methods. mdpi.com

Research on the degradation of Acid Violet 7 and Basic Violet 10 demonstrated that while ultrasound alone was ineffective, a combined process of ultrasound with fly ash (US/FA) significantly increased adsorption efficiency. eeer.org This enhancement is attributed to ultrasound's ability to increase the surface area and alter the physical properties of the adsorbent material. eeer.org

Biological Treatment Approaches for this compound

Biological treatment methods are considered environmentally friendly and cost-effective alternatives for the remediation of dye-contaminated wastewater. sciepub.com These processes utilize the metabolic capabilities of microorganisms such as bacteria, fungi, and algae to decolorize and mineralize dyes into simpler, less toxic compounds. nih.gov

The biodegradation of azo dyes like this compound can proceed under either aerobic (with oxygen) or anaerobic (without oxygen) conditions, often involving distinct enzymatic pathways.

Under anaerobic conditions, the initial and rate-limiting step is the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. nih.gov This process is typically carried out by non-specific, cytoplasmic enzymes like azoreductases. ijcmas.com The cleavage of the azo bond results in the formation of colorless aromatic amines. nih.govijcmas.com While this achieves decolorization, these resulting amines can be more toxic and carcinogenic than the parent dye molecule, necessitating further treatment. nih.govijcmas.com

Under aerobic conditions, degradation is initiated by oxidative enzymes, such as monooxygenases and dioxygenases. This pathway is generally less efficient for azo dyes because the electron-withdrawing nature of the azo group makes the molecule resistant to initial oxidative attack. Therefore, a sequential anaerobic-aerobic process is often employed. The initial anaerobic stage achieves decolorization and breaks the complex molecule into smaller aromatic amines, which are then more amenable to complete mineralization into carbon dioxide, water, and inorganic salts during the subsequent aerobic stage.

The use of microbial consortia, which are mixed communities of different microorganisms, often demonstrates significantly higher degradation efficiency compared to individual microbial strains. bohrium.comnih.gov This is because the different species can act synergistically, where the metabolic products of one organism can serve as a substrate for another, leading to a more complete breakdown of the dye molecule. researchgate.net

For example, a consortium consisting of Proteus vulgaris and Micrococcus glutamicus was shown to rapidly decolorize and degrade various reactive dyes, achieving up to 90% reduction in Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) within 24 hours. bohrium.comnih.gov The enhanced performance of the consortium was attributed to the induction of oxidoreductive enzymes. nih.gov Similarly, a mixed consortium of the bacteria Pseudomonas putida and the fungi Phanerocheate chrysosporium achieved 91% decolorization and 87% COD removal for Reactive Red 198 within three days. researchgate.net

These consortia can be effectively utilized in various bioreactor configurations, such as sequencing batch reactors (SBRs), upflow anaerobic sludge blanket (UASB) reactors, and moving bed biofilm reactors (MBBRs), to treat textile effluents on a larger scale. Optimizing environmental parameters such as pH, temperature, and the presence of co-substrates is crucial for maximizing the performance of these systems. researchgate.netnih.gov Studies have shown that optimal degradation often occurs at a neutral pH (around 7.0) and a temperature of approximately 35-37°C. sciepub.comnih.gov

Microorganism/ConsortiumTarget DyeRemoval EfficiencyReference
Enterobacter sp. CV–S1Crystal Violet100% decolorization (150 mg/L) in 72h nih.govresearchgate.net
Proteus vulgaris & Micrococcus glutamicusGreen HE4BD~90% TOC & COD reduction in 24h bohrium.comnih.gov
Pseudomonas putida & Phanerocheate chrysosporiumReactive Red 19891% decolorization in 3 days researchgate.net
Bacillus subtilisReactive Red ME4BL93% decolorization in 42h sciepub.com

Enzymatic degradation involves the use of specific enzymes, either in isolated form or within microorganisms, to break down dye molecules. For reactive dyes, the key enzymes are oxidoreductases, particularly laccases and peroxidases (like lignin (B12514952) peroxidase and manganese peroxidase). nih.govnih.gov

Laccases are multi-copper containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, making them highly effective in degrading synthetic dyes. researchgate.netnih.gov The enzyme works through a free-radical mechanism, which breaks down the dye's chromophore, leading to decolorization. nih.gov Fungi, especially white-rot fungi like Trametes villosa, are potent producers of high-redox-potential laccases. researchgate.netnih.gov

Peroxidases also play a crucial role in dye degradation. Lignin peroxidase (LiP) and manganese peroxidase (MnP) are particularly effective at breaking down complex aromatic structures similar to those found in dyes. nih.gov The synergistic action of these enzymes can lead to a more complete degradation of the dye molecule. nih.gov

To improve stability, reusability, and performance in industrial applications, these enzymes can be immobilized on various support materials, such as nanoparticles or polymer beads. frontiersin.orgmdpi.com Immobilized laccase has shown better degradation results, enhanced stability at higher temperatures, and excellent reuse potential compared to its free counterpart. frontiersin.org

Membrane Filtration Techniques (e.g., Reverse Osmosis, Nanofiltration) for Dye Retention

Membrane filtration technologies, particularly nanofiltration (NF) and reverse osmosis (RO), are highly effective physical separation processes for removing reactive dyes from wastewater. researchgate.net These pressure-driven processes work by forcing water through a semi-permeable membrane that retains the larger dye molecules and other dissolved solids.

Nanofiltration is considered one of the best available technologies for this purpose, as it can achieve high dye retention (over 99%) while operating at lower pressures than reverse osmosis, thus saving energy. researchgate.nethist.hr The effectiveness of NF depends on factors such as the membrane's molecular weight cut-off (MWCO), material (e.g., polyethersulfone), and surface charge, as well as operating conditions like pressure and cross-flow velocity. researchgate.neticm.edu.pl Studies have shown that tight NF membranes can achieve 90–97% retention of various reactive dyes. researchgate.net

Reverse osmosis, with its even smaller pore sizes, provides an almost complete barrier to dissolved salts and dye molecules, with rejection rates often exceeding 99%. researchgate.net Ultrafiltration (UF) can also be used, but its effectiveness is limited to membranes with a low MWCO (not higher than 10 kDa), achieving dye separation rates of 80–97% for polyethersulfone (PES) membranes. icm.edu.plresearchgate.net

Membrane ProcessMembrane TypeTarget DyesRetention EfficiencyReference
Nanofiltration (NF)NFT-50Reactive Red 24, Reactive Black 5>99% (Color) hist.hr
Nanofiltration (NF)Tight NF (200 Da)Various Reactive Dyes90–97% researchgate.net
Reverse Osmosis (RO)Not SpecifiedGeneral Reactive Dyes85–99.5% researchgate.net
Ultrafiltration (UF)Polyethersulfone (PES, <10 kDa)Various Reactive Dyes80–97% icm.edu.plresearchgate.net

Integration of Hybrid Treatment Systems for Enhanced Removal Efficiency

To overcome the limitations of individual treatment methods and achieve a higher degree of purification, hybrid or integrated systems are often employed. These systems combine two or more processes (e.g., biological, chemical, and physical) to target different aspects of the pollutant. For wastewater containing this compound, a hybrid approach can ensure both efficient decolorization and complete mineralization, meeting stringent discharge regulations.

A common and effective hybrid system involves a combination of biological treatment with a physical process like membrane filtration. For instance, an initial anaerobic-aerobic biological stage can be used to decolorize the dye and break down the main organic load. The effluent from this stage, which may still contain residual color, intermediate by-products, and mineral salts, can then be polished using nanofiltration or reverse osmosis. This not only ensures a high-quality final effluent but also allows for the potential recovery and reuse of water and salts (like sodium sulfate) from the brine stream.

Another powerful hybrid approach integrates advanced oxidation processes (AOPs) with biological treatment. A pre-treatment step using ozonation or a photo-Fenton process can break down the complex and recalcitrant structure of the reactive dye, increasing its biodegradability. The resulting effluent can then be more easily and rapidly mineralized by a conventional biological treatment system. This sequential process leverages the rapid oxidative power of AOPs and the cost-effectiveness of biological mineralization. Such integrated systems provide a robust and efficient solution for the complete treatment of textile wastewater containing difficult-to-degrade dyes like this compound.

Computational Chemistry Approaches for C.i. Reactive Violet 4

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. acs.org For reactive azo dyes, DFT calculations are employed to determine optimized molecular geometries, including bond lengths and angles, and to understand their inherent reactivity.

Key reactivity insights are derived from the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com DFT calculations can precisely determine these values, allowing for a quantitative comparison of reactivity among different dye structures. tandfonline.com

In a study on various thiazole (B1198619) azo dyes, DFT calculations were used to explore their structure and reactivity. The results showed that the distribution of HOMO and LUMO was dependent on the specific electron donor and acceptor groups within the molecules. mdpi.com For instance, the HOMO was typically spread over the donor moiety, while the LUMO was localized on the acceptor part of the molecule. mdpi.com This separation is crucial for the charge-transfer characteristics that define the dye's color and reactivity.

Table 1: Example DFT-Calculated Reactivity Descriptors for Thiazole Azo Dyes

DescriptorDye ADye BDye C
HOMO Energy (eV)-5.89-5.93-5.91
LUMO Energy (eV)-2.27-2.29-2.62
HOMO-LUMO Gap (eV)3.623.643.29

Data adapted from a DFT study on thiazole azo dyes to illustrate typical computational outputs. mdpi.com A smaller HOMO-LUMO gap, as seen in Dye C, suggests higher chemical reactivity.

Simulation of Reaction Pathways and Transition States (e.g., Azo Bond Cleavage)

Understanding the degradation of azo dyes is critical for developing effective wastewater treatment methods. Computational chemistry allows for the simulation of reaction pathways, such as the cleavage of the characteristic azo bond (–N=N–), which is a primary step in decolorization. acs.org

By modeling the interaction of a dye molecule with a reactive species, such as a hydroxyl radical (•OH), researchers can map the potential energy surface (PES) of the reaction. This involves calculating the energies of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and predicting its feasibility.

For example, a DFT study on the oxidative degradation of azo dyes modeled two potential mechanisms: cleavage of the C–N bond versus cleavage of the N=N bond following a hydroxyl radical attack. acs.org By comparing the potential energy surfaces, the study determined that the pathway involving the N=N bond cleavage was energetically more favorable. acs.org Such simulations provide mechanistic details that are often difficult to obtain through experimental means alone.

Theoretical Prediction of Spectroscopic Properties

The color of a dye is determined by its absorption of light in the visible spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. nih.govresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states.

The output of a TD-DFT calculation includes the maximum absorption wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the absorption peak. nih.gov These theoretical predictions can be compared directly with experimental UV-Vis spectra to validate the computational model or to understand the structural features responsible for the observed color. nih.gov Studies have shown that TD-DFT can accurately predict how changes in molecular structure, such as the introduction of different substituent groups or changes in solvent, affect the absorption spectrum of azo dyes. nih.govfrontiersin.org

Table 2: Example of Calculated vs. Experimental Absorption Maxima (λmax) for an Azo Dye in DMSO

CompoundCalculated λmax (nm)Experimental λmax (nm)
Di-Azo Derivative457460
Tris-Azo Derivative464464

Data adapted from a TD-DFT study on novel azo dyes, illustrating the high accuracy of theoretical predictions. nih.gov

Modeling of Dye-Adsorbent Interactions and Adsorption Mechanisms

Adsorption is a key technology for removing dyes from wastewater. Computational modeling is used to investigate the interactions between dye molecules and the surface of adsorbent materials at the atomic scale. These models can help elucidate the mechanism of adsorption, predict adsorption capacity, and guide the design of new, more effective adsorbents.

Using DFT, researchers can calculate the adsorption energy of a dye molecule on a given surface, such as activated carbon or a zeolite. A negative adsorption energy indicates that the process is spontaneous. The calculations can also reveal the specific atoms and functional groups involved in the interaction, distinguishing between physical adsorption (driven by van der Waals forces) and chemical adsorption (involving the formation of chemical bonds). For instance, modeling can show how the sulfonate groups on a reactive dye molecule interact with active sites on a surfactant-modified zeolite, providing a detailed picture of the binding mechanism.

Computational Analysis of Electron Transfer Processes during Electrochemical Degradation

Electrochemical methods are promising for the degradation of persistent organic pollutants like reactive dyes. researchgate.net Computational analysis can provide fundamental insights into the electron transfer processes that govern these degradation reactions.

By calculating properties such as ionization potential, electron affinity, and molecular electrostatic potential, DFT can predict the sites on a dye molecule that are most susceptible to oxidative or reductive attack. acs.org During electrochemical oxidation, for example, the reaction is often initiated by the removal of an electron from the dye. Computational models can identify the region of the molecule from which this electron is most easily removed (typically the HOMO). This information is crucial for understanding the initial steps of the degradation cascade and for optimizing the electrochemical process by, for example, selecting an appropriate anode material and applied potential. acs.org

Emerging Research Directions and Advanced Applications of C.i. Reactive Violet 4

Development of Novel Functional Materials Incorporating C.I. Reactive Violet 4

The incorporation of azo dyes into polymers and other matrices is a growing field of research for creating novel functional materials. Azo dyes are investigated for their use in materials for nonlinear optics and optical data storage. jchemrev.comresearchgate.net The integration of azo dyes into natural and synthetic polymers can enhance their properties, leading to materials with advanced behaviors, such as improved conductivity in polymers like polypyrrole. jchemrev.com

The functionalization of membranes with azo dyes is another promising direction. For instance, polycarbonate membranes functionalized with azo dyes have demonstrated potential for removing other textile dyes and nitrate ions from water, showcasing a unique application where a pollutant class is used to create a solution for its own removal. mdpi.com Given its reactive nature, this compound could theoretically be investigated for covalent integration into such polymer or membrane structures to create functional materials with tailored optical or separation properties.

Applications in Advanced Imaging and Sensing Technologies

The unique photochemical properties of the azo moiety are being harnessed to develop advanced probes for bioimaging and chemical sensing. researchgate.netnih.gov Azo compounds can function as efficient "ON-OFF" fluorescence switches, a concept exploited in "profluorescence" probes. researchgate.netnih.gov These smart molecules are designed to be non-fluorescent until they react with a specific analyte, at which point fluorescence is turned on. This mechanism is valuable for detecting a wide range of biological molecules and reactive species. nih.gov

Furthermore, azo dyes have been developed as colorimetric and fluorescent chemosensors for detecting various metal ions. chemrxiv.org For example, specific pyridothiazole-based azo dyes have been shown to selectively sense Cu2+ ions through a distinct color change, allowing for naked-eye detection. chemrxiv.org Another key application is in detecting tumor hypoxia, a condition of low oxygen levels in solid tumors. nih.gov Fluorescent probes based on azo dyes can be used for "off-on" imaging of hypoxic tissues, which is a critical indicator in cancer diagnosis and prognosis. nih.gov The structural framework of this compound, as an azo dye, provides a basis for its potential modification into specialized probes for similar sensing and imaging applications.

Exploration of this compound in Dye-Sensitized Systems for Energy Conversion

Dye-sensitized solar cells (DSSCs) represent a promising low-cost photovoltaic technology. icrc.ac.irmdpi.com The sensitizer, or dye, is a critical component that absorbs light and injects electrons into a semiconductor, typically titanium dioxide (TiO2). icrc.ac.ir While organometallic dyes have shown high efficiency, their cost and complex synthesis are limitations. icrc.ac.ir Azo dyes have emerged as economically attractive alternatives due to their low cost, straightforward synthesis, and wide color variation. icrc.ac.iricrc.ac.ir

Research has demonstrated that azo dyes can be effectively used as photosensitizers in DSSCs. icrc.ac.ir The performance of these cells is influenced by the dye's molecular structure, including its anchoring groups (like sulfonic or carboxylic acid) which bind to the TiO2 surface, and the presence of electron-donating and accepting groups. icrc.ac.iremerald.com Studies on various azo dyes have reported solar-to-electricity conversion efficiencies ranging from approximately 1.5% to over 4.8%, highlighting their potential in this field. emerald.comresearchgate.net

Performance of Various Azo Dyes in Dye-Sensitized Solar Cells (DSSCs)
Dye Type/StructureSemiconductorConversion Efficiency (%)Key Finding
Azo dye with sulfonic acid acceptorTiO₂3.17% (without anti-aggregation agent)The presence of an anti-aggregation agent improved efficiency. icrc.ac.ir
Azo dye with acetic acid acceptorTiO₂3.52% (with anti-aggregation agent)Acetic acid acceptor showed higher efficiency. icrc.ac.iricrc.ac.ir
Organic azo dye with pyridine acceptorTiO₂4.17%Demonstrates the potential of D-π-A structured organic azo dyes. icrc.ac.ir
Metal-organic azo dye with 1,8-naphthalimide anchorTiO₂4.82%Shows the impact of different anchoring groups on performance. emerald.com
Metal-organic azo dye with 1,8-naphthalimide anchorZnO4.14%Compares performance on different semiconductor substrates. emerald.com

A novel application at the intersection of energy and environmental remediation is the use of dye-containing wastewater for photocatalytic hydrogen production. mdpi.com In this process, a semiconductor photocatalyst, such as platinum-doped TiO2 (Pt/TiO2), uses light energy to split water. The presence of an organic substance, like an azo dye, can significantly enhance the rate of hydrogen production. mdpi.com

The dye acts as a sacrificial agent, scavenging the photogenerated oxidizing species (holes), which prevents the recombination of electrons and holes and suppresses the backward reaction of oxygen and hydrogen into water. mdpi.com This allows more electrons to be available for the reduction of protons to produce hydrogen gas. As the process continues, the azo dye is simultaneously degraded and mineralized into less harmful substances like CO2 and inorganic ions. rsc.org Research has shown that this coupled process can lead to significantly enhanced rates of H2 production while simultaneously treating polluted water. mdpi.com

Innovations in Dyeing Processes for Enhanced Fixation and Reduced Effluent

The primary challenge in reactive dyeing is the competing hydrolysis reaction, where the dye reacts with water instead of the fiber, leading to low fixation rates and highly colored effluent. textileschool.comtextilelearner.nettextilelearner.net Innovations in dyeing processes aim to maximize dye fixation and minimize environmental impact.

Key strategies include:

Development of High-Fixation Dyes: Creating dyes with multiple reactive groups (bi-functional or poly-functional) increases the probability of forming a covalent bond with the fiber. textileschool.com

Use of Fixing Agents: Cationic fixing agents can be applied after dyeing to form insoluble complexes with the anionic dye molecules, improving wet fastness. tiankunchemical.com Similarly, reactive fixing agents can form covalent bonds with both the dye and the fiber, creating a protective film. tiankunchemical.comgoogle.com

Process Optimization: Controlling dyeing parameters is crucial. This includes optimizing the pH (typically 10.8-11 for cold brand dyes), electrolyte concentration to promote dye exhaustion, and temperature. textilelearner.net Adding alkali in stages can also improve fixation. tiankunchemical.com

Advanced Treatment Technologies: To manage the effluent that is generated, advanced treatment methods are being employed. Technologies like coagulation-flocculation, adsorption on activated carbon, and advanced oxidation processes (AOPs) are effective in removing reactive dyes from wastewater. iwaponline.com Catalytic ozonation has also been shown to be a promising technology that can decolorize rinsing effluents, allowing the water to be recycled back into the process. mdpi.com

Novel Dyeing Technologies: New methods such as controlled dyeing, wet short steam dyeing, and non-aqueous dyeing are being developed to improve efficiency, save energy, and reduce water consumption and pollution. tiankunchemical.com

Innovations to Enhance Fixation and Reduce Effluent in Reactive Dyeing
Innovation AreaMethod/TechnologyPrimary GoalReference
Dye ChemistryHetero-bifunctional dyes (e.g., MCT+VS groups)Increase dye-fiber reaction probability, improve fixation rate. textileschool.com
Fixing AgentsCationic fixing agentsForm insoluble salts with dye anions, improving wash fastness. tiankunchemical.com
Reactive color fixing agentsCross-link with dye and fiber to form a protective network. tiankunchemical.com
Process ControlOptimized pH, temperature, and salt concentrationMaximize dye exhaustion and fixation reaction rate. textilelearner.net
Pre-treatment of fibers with rare earth elementsGreatly improve dye uptake and fixation rate on certain fibers. google.com
Effluent TreatmentElectrocoagulationHigh color removal efficiency (up to 98%) from wastewater. biorxiv.org
Catalytic OzonationDegrade residual dyes in rinsing effluents for on-site recycling. mdpi.com

Q & A

Q. What are the standard protocols for synthesizing C.I. Reactive Violet 4 and characterizing its purity?

The synthesis of this compound typically involves coupling reactions between aromatic amines and reactive groups like monochlorotriazine or vinyl sulfone. To ensure purity, employ chromatographic methods (e.g., HPLC) for separation, followed by spectroscopic characterization (NMR for structural confirmation, elemental analysis for stoichiometric validation). Detailed experimental steps, including solvent selection, temperature control, and purification techniques (e.g., recrystallization), should be documented to enable reproducibility .

Q. How can researchers identify the reactive groups and chromophoric structure of this compound?

Use Fourier-transform infrared spectroscopy (FTIR) to detect reactive groups (e.g., triazine rings or sulfonic acid groups) via characteristic absorption bands. UV-Vis spectroscopy can elucidate the chromophoric structure by analyzing λmax values and electronic transitions. Comparative analysis with reference spectra from databases or prior studies is critical for accurate interpretation .

Q. What methodologies are recommended for assessing the dye’s stability under varying pH and temperature conditions?

Conduct accelerated stability tests by exposing the dye to controlled pH (3–11) and temperature (25–90°C) ranges. Monitor degradation kinetics using UV-Vis spectrophotometry and quantify stability via half-life calculations. Include control samples and triplicate measurements to account for experimental variability .

Q. How should researchers validate the covalent bonding efficiency of this compound with cellulose substrates?

Apply colorimetric assays (e.g., wash-fastness tests) to measure dye fixation. Use scanning electron microscopy (SEM) to visualize fiber-dye interactions and Fourier-transform infrared (FTIR) spectroscopy to confirm covalent bond formation (e.g., disappearance of reactive group peaks post-fixation) .

Q. What are the key parameters for optimizing dye adsorption in aqueous solutions?

Investigate variables such as initial dye concentration, pH, ionic strength, and contact time. Use Langmuir and Freundlich isotherm models to analyze adsorption capacity and kinetics. Report regression coefficients (R²) and error margins to evaluate model fit .

Q. How can researchers ensure reproducibility in dye synthesis and application studies?

Document all experimental conditions (e.g., reagent purity, reaction time, and equipment calibration) in the main manuscript or supplementary materials. For multi-step syntheses, include intermediate characterization data (e.g., TLC or melting points) and cross-reference established protocols .

Advanced Research Questions

Q. What experimental design strategies can optimize reaction conditions for this compound synthesis?

Implement a factorial design of experiments (DoE) to evaluate interactions between variables (e.g., temperature, catalyst concentration, and solvent ratio). Use response surface methodology (RSM) to identify optimal conditions and perform ANOVA to assess statistical significance. Include contour plots to visualize parameter effects .

Q. How can contradictory data in adsorption kinetics studies be resolved?

Conduct error-source analysis by comparing instrumental precision (e.g., spectrophotometer calibration) and methodological consistency (e.g., agitation speed in batch experiments). Validate results using alternative models (e.g., pseudo-second-order vs. Elovich) and report confidence intervals for rate constants .

Q. What advanced spectroscopic techniques are suitable for studying dye-fiber interaction mechanisms?

Employ X-ray photoelectron spectroscopy (XPS) to analyze surface chemical states and covalent bond formation. Time-resolved fluorescence spectroscopy can elucidate dynamic interactions between the dye and substrate. Pair these with computational simulations (DFT) to predict binding energies .

Q. How can researchers evaluate the environmental impact of this compound degradation byproducts?

Perform toxicity assays using model organisms (e.g., Daphnia magna for aquatic toxicity) and high-resolution mass spectrometry (HRMS) to identify degradation products. Use quantitative structure-activity relationship (QSAR) models to predict ecotoxicological risks .

Q. What statistical approaches are robust for analyzing dye degradation under multifactorial stressors?

Apply multivariate regression to assess the combined effects of UV exposure, pH, and microbial activity. Use survival analysis (e.g., Kaplan-Meier curves) for time-to-degradation data and principal component analysis (PCA) to reduce dimensionality in complex datasets .

Q. How can machine learning enhance the prediction of dye performance on novel substrates?

Train neural networks using historical data on dye-substrate interactions (e.g., fixation rates, wash-fastness scores). Validate models with k-fold cross-validation and feature importance analysis (e.g., SHAP values) to identify critical variables (e.g., substrate porosity, dye concentration) .

Q. Guidelines for Methodological Rigor

  • Data Contradictions : Replicate experiments under identical conditions and perform sensitivity analysis to isolate variables .
  • Literature Gaps : Use citation tracking tools (e.g., Web of Science) to identify understudied aspects, such as long-term environmental persistence .
  • Ethical Compliance : For toxicity studies, adhere to institutional review protocols and include detailed risk mitigation plans in methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.